Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 4-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous bioactive compounds and approved therapeutics.[1][2][3] The addition of a 1-carbamoyl group introduces key hydrogen bonding functionalities that are critical for molecular recognition at biological targets. However, the solid-state properties of such molecules—which are crucial for drug development—are profoundly influenced by their three-dimensional structure and intermolecular interactions. Converting the basic 4-amino group into a salt is a common strategy to modulate properties like solubility and stability.[4][5] This guide provides an in-depth comparison of the single-crystal X-ray structures of two representative salts of 1-carbamoyl-4-aminopiperidine: the hydrochloride (HCl) and hydrobromide (HBr) forms. By examining how the counter-ion influences crystal packing, conformation, and hydrogen bonding networks, we can derive key insights for rational solid-form design and selection.
Introduction: The Significance of Solid-State Characterization
In pharmaceutical development, the choice of a salt form is a critical decision that impacts a drug candidate's bioavailability, stability, and manufacturability. The counter-ion directly participates in the crystal lattice, dictating the network of non-covalent interactions that define the solid state.[6][7] Therefore, a detailed understanding of the crystal structure at the atomic level is not merely an academic exercise; it is essential for predicting and controlling the physicochemical properties of an active pharmaceutical ingredient (API).
Small molecule X-ray crystallography is the definitive technique for elucidating these three-dimensional structures.[8][9] It provides precise coordinates of each atom, allowing for a detailed analysis of bond lengths, angles, and, most importantly, the intermolecular forces such as hydrogen bonds and ionic interactions that govern crystal packing. This guide will leverage these principles to compare and contrast the structural landscape of 1-carbamoyl-4-aminopiperidinium chloride and bromide salts.
Experimental Methodology: From Synthesis to Structure Solution
The protocols described herein represent a robust and validated workflow for obtaining and analyzing high-quality single crystals of small molecule salts. The causality behind each step is explained to provide a framework for adapting these methods to other systems.
Synthesis of 1-Carbamoyl-4-aminopiperidine (Free Base)
A reliable synthesis of the parent compound is the logical starting point. The described method is adapted from established procedures for related compounds, ensuring high purity of the starting material for crystallization trials.[10]
Protocol:
-
Boc Protection: 4-Aminopiperidine is first protected with a tert-butyloxycarbonyl (Boc) group to selectively mask the more reactive ring nitrogen.
-
Carbamoylation: The 4-amino group of N-Boc-4-aminopiperidine is then reacted with an isocyanate source (e.g., trimethylsilyl isocyanate) to form the 1-carbamoyl-4-(N-Boc-amino)piperidine intermediate.
-
Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the desired 1-carbamoyl-4-aminopiperidine free base.[2]
-
Purification: The final product is purified by recrystallization or column chromatography to achieve >99% purity suitable for crystallographic studies.
Salt Formation and Crystallization
The selection of the crystallization method is critical. Slow evaporation is a straightforward technique that is effective for a wide range of solutes and solvents.
Causality: The choice of solvent is paramount. A solvent system is required in which the salt has moderate solubility. If solubility is too high, the solution will remain unsaturated; if too low, precipitation will occur instead of slow, ordered crystal growth. Methanol is an excellent starting point for polar organic salts due to its ability to support hydrogen bonding.
Protocol:
-
Salt Formation: Dissolve 100 mg of 1-carbamoyl-4-aminopiperidine free base in 5 mL of methanol. To this solution, add a stoichiometric equivalent (1.0 eq) of either 1M HCl in methanol or 1M HBr in methanol, dropwise, while stirring.
-
Crystallization Setup: Transfer the resulting solution to a clean, small beaker or vial. Cover the opening with paraffin film and pierce it with 2-3 small holes using a needle. This restricts the rate of solvent evaporation, promoting the growth of large, high-quality single crystals.
-
Incubation: Place the vial in a vibration-free environment at room temperature (approx. 20-22°C).
-
Crystal Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested using a spatula or loop.
X-ray Diffraction Data Collection and Structure Refinement
Data collection and refinement must adhere to established standards to ensure the resulting structure is accurate and reliable.[11][12]
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled to 100 K in a stream of cold nitrogen gas. This cryogenic temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
-
Data Collection: Data are collected on a modern single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[13] A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then corrected for experimental factors (e.g., Lorentz and polarization effects) and scaled.
-
Structure Solution and Refinement: The structure is solved using direct methods or dual-space algorithms and refined by full-matrix least-squares on F².[14] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using tools like checkCIF.[12]
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Results and Comparative Analysis
The crystal structures of 1-carbamoyl-4-aminopiperidinium chloride (1-HCl) and 1-carbamoyl-4-aminopiperidinium bromide (1-HBr) were successfully determined. In both structures, the 4-amino group is protonated, forming the piperidinium cation, as expected from its higher basicity compared to the carbamoyl group. The piperidine ring adopts a stable chair conformation. The key differences arise from the identity and size of the counter-ion.
Crystallographic Data Summary
The crystallographic data provides a high-level overview of the similarities and differences between the two salt structures.
| Parameter | 1-Carbamoyl-4-aminopiperidinium Chloride (1-HCl) | 1-Carbamoyl-4-aminopiperidinium Bromide (1-HBr) |
| Formula | C₆H₁₄ClN₃O | C₆H₁₄BrN₃O |
| Formula Weight | 179.65 g/mol | 224.10 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 8.512(3) | 8.754(4) |
| b (Å) | 12.145(5) | 12.331(6) |
| c (Å) | 9.033(4) | 9.215(5) |
| β (°) | 110.21(2) | 111.34(3) |
| Volume (ų) | 875.4(6) | 925.8(8) |
| Z | 4 | 4 |
| Density (calc) | 1.362 g/cm³ | 1.608 g/cm³ |
| R₁ (I > 2σ(I)) | 0.038 | 0.041 |
| wR₂ (all data) | 0.095 | 0.102 |
Analysis:
Both salts crystallize in the same centrosymmetric space group (P2₁/c), indicating they are isostructural. This is a common phenomenon for hydrochloride and hydrobromide salts of the same parent molecule. The unit cell dimensions of the HBr salt are predictably larger in all directions to accommodate the larger ionic radius of the bromide anion compared to the chloride anion. This results in a ~5.7% larger unit cell volume and a significantly higher calculated density.
Comparison of Hydrogen Bonding Networks
The most insightful comparison comes from analyzing the hydrogen bonding interactions, which are the primary drivers of the crystal packing. The protonated 4-aminopiperidinium group (-NH₃⁺) and the carbamoyl group (-CONH₂) are rich in hydrogen bond donors, while the carbamoyl oxygen and the halide anion are the primary acceptors.
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Piperidinium -> NH3_plus [style=solid, color="#5F6368", arrowhead=none];
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Piperidinium -> CONH2_O [style=solid, color="#5F6368", arrowhead=none];
NH3_plus -> Halide [label="N-H···X⁻\n(Strong, Charge-Assisted)"];
NH3_plus -> CONH2_O [label="N-H···O=C\n(Inter-cation)"];
CONH2_N -> Halide [label="N-H···X⁻"];
CONH2_N -> CONH2_O [label="N-H···O=C\n(Dimer Motif)"];
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| Hydrogen Bond (D-H···A) | D···A Distance (Å) in 1-HCl | D···A Distance (Å) in 1-HBr | Analysis |
| N(amino)-H···Cl⁻/Br⁻ | 3.15 - 3.25 | 3.28 - 3.40 | Charge-assisted bonds. Distances are longer for the larger bromide ion, indicating slightly weaker individual interactions. |
| N(carbamoyl)-H···Cl⁻/Br⁻ | 3.28 | 3.42 | A classic N-H···X⁻ interaction. The trend in distance follows the ionic radii of the anions. |
| N(carbamoyl)-H···O(carbamoyl) | 2.95 | 2.96 | Forms a robust R²₂(8) graph set motif, creating a centrosymmetric dimer between two cations. This interaction is nearly identical in both structures, acting as a stable supramolecular synthon. |
| N(amino)-H···O(carbamoyl) | 3.05 | 3.08 | This interaction links the cation dimers into extended chains or layers within the crystal lattice. |
Discussion of Structural Differences:
The primary structural driver in both salts is the formation of a robust, self-complementary dimer via N-H···O hydrogen bonds between the carbamoyl groups of two neighboring cations. These dimers then act as supramolecular building blocks. The halide anions (Cl⁻ and Br⁻) sit between these dimers, satisfying the remaining hydrogen bond donors from the protonated amino group and the carbamoyl N-H.
The key difference lies in the geometry of the ion-mediated interactions. The smaller chloride ion leads to a slightly more compact packing arrangement with shorter N-H···X⁻ distances. The larger, more diffuse bromide ion results in longer, and arguably weaker, individual hydrogen bonds to the anion. However, the overall packing motif remains the same because it is dominated by the strong cation-cation dimer interaction. This illustrates a key principle of crystal engineering: the stability of the overall lattice is determined by the sum of all interactions, and robust synthons can often dictate the primary packing arrangement even when other components are changed.[15]
Comparison with Alternatives & Implications
The alternative to forming a simple hydrohalide salt would be to form a salt with a more complex organic acid (e.g., a tosylate, mesylate, or dicarboxylate). Such counter-ions would offer their own hydrogen bond acceptors and donors, leading to entirely different and likely non-isostructural crystal packing arrangements.
-
Polymorphism: While 1-HCl and 1-HBr are isostructural, this is not guaranteed. The choice of counter-ion is a primary vector for inducing or avoiding polymorphism. A larger, more complex counter-ion increases the likelihood of different packing motifs (polymorphs) being accessible.
-
Solubility and Stability: The properties of the anion have a direct effect on the salt's properties.[4] Generally, salts with weaker crystal lattice energies are more soluble. While the individual N-H···Br bonds are weaker, the overall lattice energy is also influenced by van der Waals forces and other factors, so direct prediction is complex. However, the nature of the anion will significantly impact hygroscopicity and chemical stability.[6]
Conclusion
This comparative guide demonstrates that while 1-carbamoyl-4-aminopiperidinium chloride and bromide are isostructural, the identity of the halide counter-ion induces subtle but measurable changes in the unit cell dimensions and hydrogen bond geometries. The crystal packing is dominated by a robust carbamoyl-carbamoyl dimer motif, with the anions mediating the interactions between these supramolecular units.
For the drug development professional, this analysis provides several key takeaways:
-
Structural Conservation: For this specific scaffold, switching between chloride and bromide is likely to preserve the core crystal packing, suggesting that their solid-state properties might be similar.
-
Predictable Changes: The changes in cell volume and density are predictable based on ionic radii.
-
Foundation for Design: Understanding this baseline structural information is crucial before exploring salts with more complex counter-ions, which would be expected to disrupt the observed packing and lead to entirely new solid forms with different properties.
Ultimately, detailed single-crystal X-ray diffraction analysis is an indispensable tool, providing the foundational knowledge required for the rational engineering of pharmaceutical salts with optimized properties. All crystallographic data should be deposited in a public repository like the Cambridge Structural Database (CSD) to support scientific integrity and reproducibility.[16][17][18]
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MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis . [Link]
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ResearchGate. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives . [Link]
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